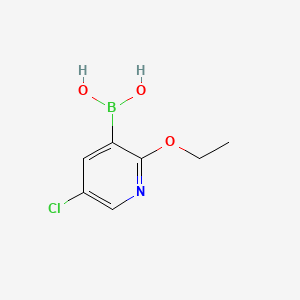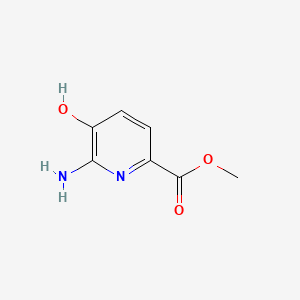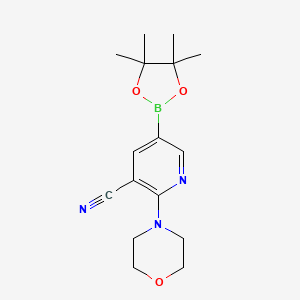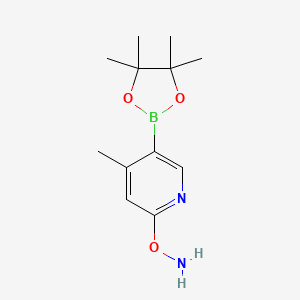
2-Ethynyl-isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an ethynyl group attached to the second position of the pyridine ring and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-isonicotinic acid typically involves the introduction of an ethynyl group to the isonicotinic acid framework. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromo-isonicotinic acid with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under mild conditions.
Major Products:
Oxidation: Formation of 2-oxo-isonicotinic acid derivatives.
Reduction: Formation of 2-ethynyl-isonicotinaldehyde or 2-ethynyl-isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethynyl-isonicotinic acid largely depends on its interaction with molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Ethynyl-isonicotinic acid can be compared with other pyridinecarboxylic acids, such as:
Isonicotinic acid: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
Nicotinic acid: Has the carboxylic acid group at the third position, leading to different chemical and biological properties.
Picolinic acid: The carboxylic acid group is at the second position, resulting in distinct coordination chemistry.
The presence of the ethynyl group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from its analogs.
Properties
CAS No. |
1240618-14-7 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-ethynylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5H,(H,10,11) |
InChI Key |
DRTFNCQGQSHJCR-UHFFFAOYSA-N |
SMILES |
C#CC1=NC=CC(=C1)C(=O)O |
Canonical SMILES |
C#CC1=NC=CC(=C1)C(=O)O |
Synonyms |
2-Ethynyl-isonicotinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


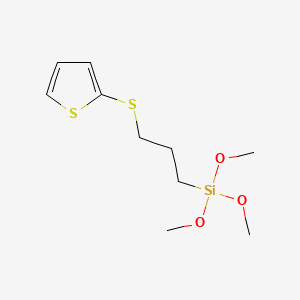
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

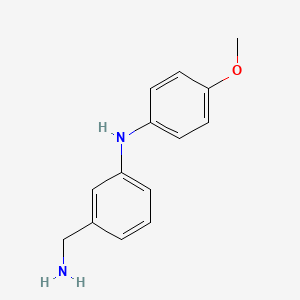
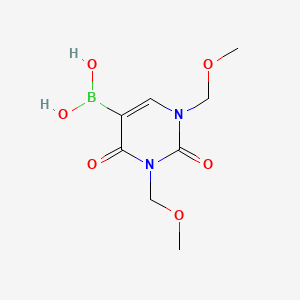
![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
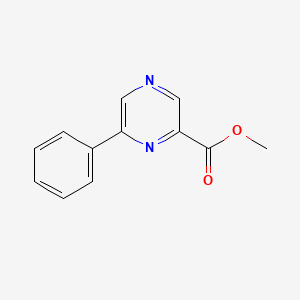
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)
